molecular formula C7H11NO2 B14541815 N-(2-Oxocyclopentyl)acetamide CAS No. 62136-36-1

N-(2-Oxocyclopentyl)acetamide

Cat. No.: B14541815
CAS No.: 62136-36-1
M. Wt: 141.17 g/mol
InChI Key: MQFVKKSPRGSNEX-UHFFFAOYSA-N
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Description

N-(2-Oxocyclopentyl)acetamide is an organic compound featuring a cyclopentane ring with a ketone (oxo) group at the 2-position and an acetamide substituent.

  • Molecular Formula: Hypothetically, the formula is C₇H₁₁NO₂, derived from a cyclopentyl backbone (C₅H₇O), an acetamide group (C₂H₅NO), and an additional oxygen from the ketone.
  • The cyclopentyl ring contributes to steric bulk and lipophilicity, impacting pharmacokinetics .

Properties

CAS No.

62136-36-1

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

N-(2-oxocyclopentyl)acetamide

InChI

InChI=1S/C7H11NO2/c1-5(9)8-6-3-2-4-7(6)10/h6H,2-4H2,1H3,(H,8,9)

InChI Key

MQFVKKSPRGSNEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-(2-Oxocyclopentyl)acetamide often involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or other derivatives.

Mechanism of Action

The mechanism of action of N-(2-Oxocyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Biological/Chemical Properties Unique Aspects
N-(2-Oxocyclopentyl)acetamide (Hypothetical) C₇H₁₁NO₂ 2-oxocyclopentyl + acetamide Enhanced H-bonding; moderate lipophilicity Optimal steric profile for target binding
N-[3-(Acetylamino)phenyl]-2-cyclopentylacetamide C₁₇H₂₂N₂O₂ Cyclopentyl + acetylamino-phenyl Antibacterial activity Phenyl substitution enables π-π stacking
N-Cyclopentyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide C₂₃H₂₅N₂O₃ Oxazole + methoxyphenyl + cyclopentyl Kinase inhibition Oxazole enhances metabolic stability
N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide C₉H₁₇N₃O₂ Hydrazinyl-oxoethyl + cyclopentyl Enzyme inhibition (e.g., proteases) Hydrazinyl group enables covalent binding
N-Cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide C₂₃H₂₃N₃O₂ Naphthyl + pyridazinone + cyclopentyl Anticancer potential Pyridazinone core supports DNA intercalation

Structural Modifications and Their Impacts

  • Cyclopentyl vs.
  • Oxo Group Position: The 2-oxo group in this compound likely increases polarity and hydrogen-bonding capacity compared to non-oxo analogs (e.g., N-cyclopentylacetamide), enhancing target affinity .
  • Heterocyclic Additions: Compounds like ’s oxazole or ’s pyridazinone introduce aromaticity and planar regions, critical for stacking interactions in biological systems .

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